molecular formula C25H23N3O3 B3013824 (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 941954-94-5

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B3013824
CAS RN: 941954-94-5
M. Wt: 413.477
InChI Key: JAMLGWSVMISDPX-UHFFFAOYSA-N
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Description

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, also known as BQP, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research, particularly in the fields of pharmacology and biochemistry.

Scientific Research Applications

Electrochemical Energy Storage

Quinoline derivatives, including the one , are being explored for their potential in electrochemical energy storage . These compounds can be used to create two-dimensional manganese-based materials that have high surface area-to-volume ratios, wide electrochemical potential windows, and rich redox states. Such properties are beneficial for applications in batteries and supercapacitors, where they can enhance energy density and efficiency .

Medicinal Chemistry

In the realm of medicinal chemistry , quinoline derivatives are known for their broad spectrum of biological activity. They have been identified in various pharmaceutically important alkaloids and are used in the synthesis of anticancer agents, antifungals, and other drug designs. The structural diversity of quinoline derivatives allows for the development of targeted therapies with specific pharmacological effects .

Photovoltaic Applications

Quinoline derivatives are gaining popularity in third-generation photovoltaics . They can be used in the development of metal complexes for photovoltaic cells, improving absorption spectra and energy levels. This application is crucial for the advancement of solar energy technologies, offering a renewable and sustainable energy source .

Organic Light-Emitting Diodes (OLEDs)

The compound can also find application in the emission layer of OLEDs . Quinoline derivatives are good materials for OLEDs due to their electronic properties, which can be tailored for efficient light emission. This makes them suitable for display and lighting technologies .

Transistors

In the field of electronics, quinoline derivatives can be utilized in the manufacturing of transistors . Their electronic properties can be adjusted to improve the performance of transistors, which are fundamental components in all modern electronic devices .

Biomedical Applications

Lastly, quinoline derivatives are being considered for various biomedical applications . Their potential in this field includes the development of diagnostic tools, therapeutic agents, and drug delivery systems. The versatility of these compounds allows for the creation of materials that can interact with biological systems in a controlled and predictable manner .

properties

IUPAC Name

furan-2-yl-[4-(8-phenylmethoxyquinolin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-25(22-10-5-17-30-22)28-15-13-27(14-16-28)23-12-11-20-8-4-9-21(24(20)26-23)31-18-19-6-2-1-3-7-19/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMLGWSVMISDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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